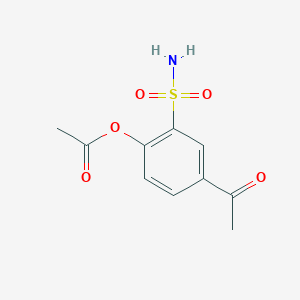

4-Acetyl-2-sulfamoylphenyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

1443981-86-9 |

|---|---|

Molecular Formula |

C10H11NO5S |

Molecular Weight |

257.27 g/mol |

IUPAC Name |

(4-acetyl-2-sulfamoylphenyl) acetate |

InChI |

InChI=1S/C10H11NO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |

InChI Key |

SQLHQYLIOPESSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)N |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry, vibrational frequencies, and electronic properties of molecules like 4-Acetyl-2-sulfamoylphenyl acetate (B1210297), offering a balance between accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable 3D structure. For 4-Acetyl-2-sulfamoylphenyl acetate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties. Theoretical calculations of bond lengths and angles can be compared with experimental data if available, for instance from X-ray crystallography studies on similar compounds. researchgate.net

Following geometry optimization, vibrational analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The predicted vibrational spectra, often visualized as infrared (IR) and Raman spectra, can be correlated with experimentally obtained spectra to confirm the molecular structure. researchgate.netresearchgate.net Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging within the molecule. For this compound, key vibrational frequencies would be associated with the C=O stretching of the acetyl and acetate groups, the S=O stretching of the sulfamoyl group, and the N-H stretching of the sulfonamide.

Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311G(d,p))

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Acetyl | C=O Stretch | 1685 |

| Acetate | C=O Stretch | 1760 |

| Sulfamoyl | Asymmetric SO₂ Stretch | 1350 |

| Sulfamoyl | Symmetric SO₂ Stretch | 1160 |

| Sulfamoyl | N-H Stretch | 3350 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

Note: The data in this table is illustrative and based on typical values for these functional groups from DFT calculations.

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Analysis

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetyl, acetate, and sulfamoyl groups, and positive potential around the hydrogen atoms of the sulfonamide and the aromatic ring. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. tci-thaijo.org

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational flexibility, showing how the different functional groups rotate and move in relation to each other. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov

Furthermore, MD simulations can be used to study the interactions between this compound and its surrounding environment, such as water or other solvents. These simulations can provide information on the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the molecule's solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Series Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient). A successful QSAR model can guide the synthesis of new, more potent analogs by identifying the key structural features that contribute to the desired biological effect.

Molecular Docking Methodologies for Ligand-Target Interaction Modeling (Mechanism Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, typically a protein. nih.gov The goal of molecular docking is to identify the binding mode with the lowest energy, which is assumed to be the most stable and biologically relevant. Docking studies can provide detailed insights into the non-covalent interactions between the ligand and the amino acid residues of the receptor's binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This information is crucial for understanding the mechanism of action of the compound and can be used to design new molecules with improved binding affinity and selectivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can also be used to predict the spectroscopic properties of a molecule. As mentioned earlier, DFT can be used to predict IR spectra. nih.gov Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed within a DFT framework to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. researchgate.netnih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. ijert.org These predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the interpretation of experimental results. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acetyl Carbonyl | 195 |

| Acetate Carbonyl | 168 |

| Aromatic C-SO₂NH₂ | 145 |

| Aromatic C-O | 150 |

| Aromatic C-H | 120-130 |

| Acetyl Methyl | 25 |

| Acetate Methyl | 20 |

Note: The data in this table is illustrative and based on typical predicted values.

Chemical Reactivity and Derivatization Studies of 4 Acetyl 2 Sulfamoylphenyl Acetate

Hydrolysis and Ester Cleavage Reactions

The acetate (B1210297) group of 4-Acetyl-2-sulfamoylphenyl acetate is susceptible to hydrolysis, a classic example of a nucleophilic acyl substitution reaction. libretexts.org This process involves the cleavage of the ester linkage (acyl-oxygen scission) to yield a phenol (B47542) and a carboxylate or carboxylic acid. researchgate.net

Alternatively, acid-catalyzed hydrolysis can also achieve ester cleavage. In this pathway, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the attack by a weak nucleophile like water. youtube.com

Studies on structurally related nitrophenyl esters have shown that the reaction pathway, whether proceeding via acyl-oxygen or aryl-carbon scission, can depend on the specific structure of the ester and the nature of the attacking nucleophile. researchgate.net For this compound, reactions with common nucleophiles predominantly result in acyl-oxygen cleavage due to the stability of the resulting phenoxide leaving group. researchgate.net

Reactions Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key functional handle for derivatization. It is structurally similar to an amide and exhibits comparable reactivity. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.gov Conversely, the sulfamoyl group on this compound can be modified, primarily through reactions at the nitrogen atom.

The protons on the sulfamoyl nitrogen are weakly acidic and can be removed by a suitable base. The resulting anion can then act as a nucleophile, allowing for N-alkylation or N-arylation to produce substituted sulfonamides. This strategy is a cornerstone for creating libraries of related compounds. For instance, various N-substituted phenyl sulfamoyl derivatives have been synthesized by reacting sulfonyl chlorides with different anilines, demonstrating the versatility of this reaction. derpharmachemica.com

Furthermore, the sulfamoyl group itself can be cleaved under certain conditions. While sulfonamides are generally stable, they can be hydrolyzed back to the corresponding sulfonic acid and amine under strong acidic conditions, such as with trifluoromethanesulfonic acid. acs.org This deprotection strategy can be useful in multi-step syntheses where the sulfamoyl group is used as a protecting group or a temporary directing group.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. leah4sci.com The outcome of such a reaction on this compound is governed by the directing effects of the three existing substituents.

Acetoxy Group (-OCOCH₃) at C1: This is an activating group and an ortho, para-director.

Sulfamoyl Group (-SO₂NH₂) at C2: This is a deactivating group and a meta-director.

Acetyl Group (-COCH₃) at C4: This is a deactivating group and a meta-director.

The available positions for substitution on the ring are C3, C5, and C6. The powerful activating effect of the acetoxy group at C1 directs incoming electrophiles to positions 2 and 6. Position 2 is already substituted (blocked). The deactivating acetyl and sulfamoyl groups direct incoming electrophiles meta to their own positions. The acetyl group at C4 directs to positions 2 and 6, while the sulfamoyl group at C2 directs to positions 4 and 6.

All three groups, through their individual directing effects, favor substitution at the C6 position. The strong activation and directing influence of the acetoxy group, combined with the consensus from the two deactivating groups, makes position 6 the overwhelmingly preferred site for electrophilic attack in reactions like nitration, halogenation, or Friedel-Crafts reactions. youtube.comlibretexts.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two main sites: the carbonyl carbon of the acetate group or the aromatic ring itself.

Nucleophilic Acyl Substitution: As detailed in Section 6.1, the hydrolysis of the ester is a prime example of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.org Other nucleophiles, such as amines or alcohols (in transesterification), can also replace the phenoxy leaving group at the acetyl carbonyl. youtube.com

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is less common for benzene rings unless they are rendered sufficiently electron-deficient by powerful electron-withdrawing groups. researchgate.net In this compound, the presence of the acetyl and sulfamoyl groups, both strong electron-withdrawing substituents, increases the electrophilicity of the aromatic ring. While direct SₙAr to replace a hydrogen atom is not feasible, if a good leaving group (like a halide) were present on the ring, the molecule would be activated towards substitution by strong nucleophiles. The reactivity of 2,4-dinitrophenyl acetate towards nucleophiles is a well-documented example of how strong electron-withdrawing groups facilitate SₙAr reactions. researchgate.net

Synthesis of Novel Derivatives and Analogues

The functional groups on this compound serve as excellent starting points for the synthesis of new molecules. Research on related structures highlights several successful derivatization strategies.

One major approach involves the modification of the sulfamoyl moiety. In a study focused on developing new anti-inflammatory agents, a series of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives were synthesized. derpharmachemica.com This was achieved by reacting 5-(chlorosulfonyl)salicylic acid derivatives with a variety of substituted anilines to form new N-aryl sulfonamides.

| Compound ID | Substituent (R) on Phenylsulfamoyl Group |

|---|---|

| 3a | 4-H |

| 3b | 4-CH₃ |

| 3c | 4-OCH₃ |

| 3d | 4-Cl |

| 3e | 4-F |

| 3f | 3-CH₃ |

| 3g | 3-Cl |

| 3h | 2-CH₃ |

| 3i | 2-Cl |

| 3j | 2,4-di-Cl |

| 3k | 2,5-di-Cl |

| 3l | 2,4,6-tri-CH₃ |

Another powerful method for derivatization is modifying the aromatic core using cross-coupling reactions. For example, N-(2-acetyl-4-bromophenyl)sulfonamides have been used as substrates in Suzuki-Miyaura cross-coupling reactions to introduce styryl groups, creating a new class of derivatives with different biological profiles. mdpi.com

Furthermore, extensive libraries of acetamidosulfonamide derivatives have been synthesized and studied. researchgate.net These syntheses often start with a core structure like sulfanilamide, which is first acylated and then further modified, demonstrating a modular approach to creating diverse analogues for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

| Compound ID | Structure Description |

|---|---|

| 1 | N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide |

| 2 | N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide |

| 5 | N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide |

| 15 | N-(4-(N-(4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide |

These examples underscore the chemical tractability of the this compound scaffold, allowing for systematic modifications at the ester, sulfamoyl, and aromatic ring positions to generate a wide array of novel compounds.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor or Intermediate in Complex Molecule Synthesis

The primary and most well-documented application of 4-Acetyl-2-sulfamoylphenyl acetate (B1210297) lies in its function as a key starting material or intermediate in the synthesis of more complex organic molecules. Its structural motifs are readily modified, allowing chemists to build intricate molecular architectures. A significant amount of research has focused on its utility in preparing heterocyclic compounds, which are central to many areas of chemical research.

One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives. nih.gov Pyrazoles are a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The synthesis often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While 4-Acetyl-2-sulfamoylphenyl acetate itself is not a direct precursor in all pyrazole syntheses, the related compound, (4-Sulfamoylphenyl)hydrazine, is a critical building block for creating specific pyrazole structures, such as the pharmaceutical agent celecoxib (B62257). google.comup.ac.za The synthesis of celecoxib involves a cyclo-condensation reaction between (4-sulfamoylphenyl)hydrazine hydrochloride and a 1,3-dione, namely 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. google.comup.ac.za This highlights the importance of the sulfamoylphenyl moiety, which is a core component of this compound.

The general synthetic utility of related acetylphenyl acetates is also well-established. For instance, 4-acetylphenyl acetate can be synthesized by the acetylation of 4-hydroxyacetophenone with acetic anhydride. evitachem.com This type of reaction underscores the accessibility of the acetylated phenyl acetate structure for further chemical transformations.

Utilization in the Development of Novel Chemical Scaffolds

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound and its derivatives serve as valuable platforms for the development of novel chemical scaffolds, particularly those containing sulfonamide and pyrazole moieties. nih.govnih.gov

The synthesis of pyrazole-4-sulfonamide derivatives is a key area of research where these scaffolds are employed. nih.gov By starting with simpler pyrazole structures, chemists can introduce the sulfonamide group to create new molecular frameworks. nih.gov These scaffolds are then further diversified by adding various substituents, leading to a wide range of compounds with potentially unique chemical properties. nih.govbibliomed.org

For example, new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been designed and synthesized, demonstrating the modularity of this chemical space. nih.gov The development of these scaffolds provides a foundation for exploring new chemical entities and their potential applications in various scientific domains. The synthesis of these scaffolds often involves multi-step processes, starting from basic building blocks and progressively adding complexity. researchgate.netresearchgate.net The creation of acetamide-sulfonamide scaffolds through the conjugation of different molecules has also been explored as a strategy for developing novel chemical structures. nih.gov

The table below outlines the synthesis of a related scaffold, 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate, which is a derivative of aspirin (B1665792). nih.gov

| Reactant 1 | Reactant 2 | Product |

| 4'-aminoacetophenone | 2-(chlorocarbonyl)phenyl acetate | 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate |

This table illustrates a synthetic route to an aspirin-based scaffold, showcasing the combination of an acetylphenyl moiety with another functional component. nih.gov

Methodologies for Functional Material Design (excluding clinical materials)

The application of this compound and its derivatives in the design of functional materials outside of the clinical realm is an emerging area of interest. The inherent properties of the molecule, such as its aromatic rings and polar functional groups, suggest its potential use in the development of materials with specific optical, electronic, or thermal properties.

Research into related aspirin derivatives, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has shown that the molecular structure can form extended networks through hydrogen bonding and π–π stacking interactions. nih.govnih.gov In the solid state, these interactions can lead to the formation of well-defined crystalline structures. nih.govnih.gov The ability to form such organized assemblies is a key principle in the design of functional organic materials, including crystals for nonlinear optics or organic semiconductors. While specific applications of this compound in this area are not yet widely reported, the structural characteristics of its derivatives suggest a potential for future exploration in materials science.

Catalytic Applications or Ligand Design

There is currently limited specific information available in the scientific literature regarding the direct use of this compound as a catalyst or in ligand design for catalytic applications. However, the presence of heteroatoms like nitrogen and oxygen, along with the sulfonamide group, provides potential coordination sites for metal ions.

Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The design of new ligands is crucial for the development of novel and more efficient catalysts. The structural features of this compound could, in principle, be modified to enhance its coordination properties. For instance, the acetyl group could be transformed into other functional groups that are known to be effective in binding to transition metals.

While direct applications are not yet established, the broader class of sulfonamide-containing compounds has been explored in catalysis. The potential for this compound to serve as a precursor for more complex ligands remains a possibility for future research and development in the field of catalysis.

Analytical Method Development and Validation for 4 Acetyl 2 Sulfamoylphenyl Acetate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for 4-Acetyl-2-sulfamoylphenyl acetate (B1210297), enabling both the separation of the main compound from any impurities and its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of 4-Acetyl-2-sulfamoylphenyl acetate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity.

Method Development Insights: Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For compounds structurally similar to this compound, such as other sulfonamides, C8 and C18 columns are commonly employed. wu.ac.thnih.gov A gradient elution is often preferred to achieve optimal separation of the main peak from any process-related impurities or degradation products. wu.ac.th

A typical mobile phase might consist of an aqueous component, often a buffer like phosphate (B84403) or formate (B1220265) to control pH, and an organic modifier such as acetonitrile (B52724) or methanol. wu.ac.thnih.gov The pH of the mobile phase is a critical parameter that can significantly influence the retention time and peak shape of ionizable compounds like sulfonamides. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the this compound molecule. For sulfonamides, detection wavelengths are often in the range of 265 nm. wu.ac.th

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally related sulfonamides.

Gas Chromatography (GC)

Gas Chromatography (GC) can be employed for the analysis of this compound, particularly for assessing volatile impurities. However, due to the compound's polarity and relatively low volatility, derivatization is often necessary to improve its chromatographic behavior.

Derivatization: Common derivatization techniques for compounds containing amine and hydroxyl groups include silylation or acylation. For sulfonamides, methylation is a reported derivatization strategy prior to GC analysis. nih.gov This process increases the volatility of the analyte, making it amenable to GC separation.

Illustrative GC Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial Temp: 150 °C (hold 1 min) |

| Ramp: 10 °C/min to 280 °C (hold 5 min) | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split |

This table outlines a general GC method that would be suitable for the analysis of a derivatized form of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions during the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Methodology: A suitable stationary phase, typically silica (B1680970) gel 60 F254 plates, is used. The choice of the mobile phase (eluent) is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used, with the ratio adjusted to optimize the separation. usda.gov Visualization of the spots can be achieved under UV light (at 254 nm) or by using specific staining reagents.

Common TLC Solvent Systems for Aromatic Sulfonamides:

| Solvent System | Ratio (v/v) |

| Chloroform : Methanol | 9 : 1 |

| Ethyl Acetate : Hexane | 7 : 3 |

| Dichloromethane : Acetone | 8 : 2 |

This table provides examples of solvent systems that could be effective for the TLC analysis of reaction mixtures containing this compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a powerful tool for the unequivocal identification of this compound and the characterization of its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is particularly useful for the identification of non-volatile and thermally labile compounds like this compound. For structurally similar compounds like acetazolamide, LC-MS/MS methods have been developed using electrospray ionization (ESI) in negative ion mode. thieme-connect.comthieme-connect.com The fragmentation patterns observed in the MS/MS spectra provide valuable structural information for both the parent compound and any related substances. For instance, in the analysis of acetazolamide, a common transition monitored is from the parent ion to a specific product ion (e.g., m/z 220.9 → 83.3). thieme-connect.comthieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. For this compound, derivatization would likely be required prior to analysis. The mass spectra obtained from GC-MS provide a "fingerprint" of the compound, allowing for its positive identification by comparison to a spectral library or a reference standard. This technique is particularly useful for identifying and quantifying trace-level volatile impurities. Studies on other sulfonamides have utilized GC-MS for the confirmation of residues in various matrices. nih.govnih.gov

Validation Parameters (Specificity, Linearity, Accuracy, Precision)

The validation of analytical methods is a critical step to ensure that they are suitable for their intended purpose. The key validation parameters, as defined by international guidelines, include specificity, linearity, accuracy, and precision.

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks. Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm the homogeneity of the analyte peak.

Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A correlation coefficient of ≥ 0.999 is generally considered acceptable. wu.ac.th

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a placebo or a sample matrix, and the percentage of the analyte recovered is calculated. For drug substance analysis, recovery is typically expected to be within 98.0% to 102.0%.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.

For the assay of a drug substance, the RSD for repeatability and intermediate precision should typically be not more than 2%.

Illustrative Method Validation Data Summary:

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

This table presents a hypothetical summary of validation results that would be expected for a well-developed analytical method for this compound.

Historical Context and Future Research Directions

Evolution of Synthetic Strategies for Acetylphenyl Acetates and Sulfonamide Derivatives

The synthesis of 4-Acetyl-2-sulfamoylphenyl acetate (B1210297) involves the convergence of two significant classes of organic compounds: acetylphenyl acetates and sulfonamides. The historical development of synthetic methods for each provides a comprehensive context for the creation of the target molecule.

Acetylphenyl Acetates:

The preparation of acetylphenyl acetates has traditionally relied on fundamental organic reactions. A primary and direct method involves the acetylation of the corresponding hydroxyacetophenone. evitachem.com For instance, 4-acetylphenyl acetate is commonly synthesized through the acetylation of 4-hydroxyacetophenone with acetic anhydride. evitachem.com This reaction often employs a catalyst, such as pyridine (B92270) or a Lewis acid, and is typically conducted under reflux conditions to ensure the efficient formation of the acetate ester. evitachem.com

An alternative historical approach involves the liquid-phase oxidation of p-ethylphenyl acetate using oxygen. A 1949 patent describes this process occurring at temperatures above the boiling point of water in the presence of a mixed chromium oxide and cobalt hydrate (B1144303) catalyst. google.com This method highlights the early industrial efforts to produce these intermediates from different starting materials. google.com

The following table summarizes common synthetic methods for acetylphenyl acetates:

| Method | Reactants | Catalyst/Conditions | Reference |

| Acetylation | 4-Hydroxyacetophenone, Acetic Anhydride | Pyridine or Lewis Acid, Reflux | evitachem.com |

| Oxidation | p-Ethylphenyl Acetate, Oxygen | Chromium Oxide, Cobalt Hydrate | google.com |

| Amide Coupling | 4'-aminoacetophenone, 2-(chlorocarbonyl)phenyl acetate | Triethylamine, Dichloromethane | nih.gov |

Sulfonamide Derivatives:

Sulfonamides, or sulfa drugs, represent a cornerstone of medicinal chemistry, having revolutionized medicine as the first broadly effective antimicrobial agents. researchgate.netajchem-b.com Their synthesis has evolved significantly since their discovery.

The classical and most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid formed during the reaction. ajchem-b.comthieme-connect.com This nucleophilic reaction is versatile, allowing for the synthesis of primary, secondary, and tertiary sulfonamides. ajchem-b.com Initially, the focus was on coupling aromatic sulfonyl chlorides with primary amines to produce a wide array of antibacterial agents like sulfacetamide (B1682645) and sulfadiazine. ajchem-b.comekb.eg

Over time, more innovative methods have emerged. These include:

Oxidative Coupling: Rhodium (II)-catalyzed oxidative coupling of sulfonamides with aldehydes offers a single-step route to N-sulfonyl carboxamides. researchgate.netajchem-b.com

In-situ Oxidation and Chlorination: Aromatic thiols can be oxidized and chlorinated in one pot before the amide bond is formed, using reagents like hydrogen peroxide and zirconium chloride. ekb.eg

Sulfur Dioxide Insertion: The use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) allows for the effective insertion of a sulfonyl group into molecules, offering high compatibility with various functional groups. thieme-connect.com

Cross-Coupling Reactions: Modern methods focus on C-N bond formation through cross-coupling reactions. While the lower nucleophilicity of sulfonamides compared to alkylamines presents a challenge, advancements in catalysis, such as copper(II)-catalyzed reactions with arylboronic acids, have expanded the scope and efficiency of these transformations. thieme-connect.com

The evolution of these synthetic strategies reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader substrate compatibility, enabling the creation of increasingly complex and functionally diverse sulfonamide derivatives. researchgate.netthieme-connect.com

Emerging Methodologies in Chemical Research Relevant to the Compound

The field of chemical synthesis is constantly advancing, with new methodologies offering greener, more efficient, and more precise ways to construct complex molecules. cinz.nz Several of these emerging areas are highly relevant to the future synthesis and modification of 4-Acetyl-2-sulfamoylphenyl acetate.

Flow Chemistry : This approach involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion. Compared to traditional methods, flow chemistry provides superior control over reaction parameters like temperature and mixing, enhances safety, and simplifies scale-up. cinz.nz Its adoption aligns with the principles of green chemistry, aiming to improve efficiency and reduce the environmental impact of chemical production. cinz.nz

Photoredox Catalysis : This technique uses light-absorbing catalysts to drive chemical reactions by moving molecules into more reactive excited states. mit.edu It has proven particularly useful for performing previously challenging transformations under mild conditions, such as the functionalization of C-H bonds. europa.eu By combining photoredox catalysis with other catalytic methods like organocatalysis, researchers can develop powerful synergistic protocols to create novel molecular structures. europa.eu

Advanced Catalysis and C-H Functionalization : A major goal in modern synthesis is the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. europa.eu Recent breakthroughs include combining biocatalytic C-H oxidation with radical cross-coupling, a strategy that dramatically simplifies the synthesis of complex molecules. rice.edu This two-step process can reduce multi-step sequences to just a few steps, improving efficiency and cost-effectiveness. rice.edu Similarly, new catalyst systems, like those involving palladium, can activate previously benign substrates for a variety of transformations. europa.eu

Computational Modeling : The use of computational models to predict reaction outcomes is becoming an invaluable tool in chemical synthesis. mit.edu By prescreening potential reactants and catalysts, researchers can avoid laborious trial-and-error experiments and focus on the most promising pathways. mit.edu This predictive power accelerates the discovery of new reactions and the synthesis of novel compounds. mit.edu

The table below highlights key features of these emerging methodologies:

| Methodology | Core Principle | Key Advantages | Reference |

| Flow Chemistry | Reactions in continuous stream | Enhanced control, safety, scalability, greener | cinz.nz |

| Photoredox Catalysis | Light-driven reactions via catalysts | Access to novel reactivity, mild conditions | mit.edueuropa.eu |

| C-H Functionalization | Direct modification of C-H bonds | Increased efficiency, reduced step count | europa.eurice.edu |

| Computational Modeling | In-silico prediction of reactivity | Accelerates discovery, reduces experimentation | mit.edu |

These cutting-edge techniques hold immense potential for the future synthesis of this compound and its derivatives, enabling more efficient production and facilitating the exploration of new chemical space.

Identification of Knowledge Gaps and Future Research Avenues for this compound

Despite the established chemistry of its constituent functional groups, specific knowledge gaps exist for this compound itself, pointing toward several promising avenues for future research.

Q & A

Q. What synthetic routes are recommended for 4-Acetyl-2-sulfamoylphenyl acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Sulfamoylation : Introduce the sulfamoyl group at the 2-position using sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine).

Acetylation : Protect the hydroxyl group at the 4-position via acetylation using acetic anhydride and a catalytic acid (e.g., H₂SO₄).

Optimization strategies:

- Temperature Control : Lower temperatures (0–5°C) during sulfamoylation reduce side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield Improvement : Excess sulfamoyl chloride (1.2–1.5 equiv) and prolonged reaction times (12–24 hrs) enhance conversion .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., acetyl methyl protons at δ 2.1–2.3 ppm; sulfamoyl NH₂ as a broad singlet at δ 5.5–6.0 ppm).

- IR Spectroscopy : Validate functional groups (C=O stretch at ~1740 cm⁻¹ for acetate; S=O stretches at 1150–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm stereochemistry, as demonstrated for analogous phenyl acetate derivatives .

Advanced Research Questions

Q. How do structural modifications at the acetyl or sulfamoyl groups influence bioactivity, and what experimental approaches assess these effects?

- Methodological Answer :

- Modification Strategies :

- Acetyl Group : Replace with bulkier acyl groups (e.g., propionyl, benzoyl) to study steric effects on receptor binding.

- Sulfamoyl Group : Substitute with sulfonamide or thiourea to alter hydrogen-bonding capacity.

- Assessment Methods :

- In Vitro Assays : Test antimicrobial activity (MIC against E. coli, S. aureus), enzyme inhibition (e.g., carbonic anhydrase), or cytotoxicity (MTT assay on cancer cell lines).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase).

- Case Study : Analogous sulfamoyl-acetamide compounds showed enhanced antifungal activity when the acetyl group was replaced with a trifluoromethyl moiety .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Purity Discrepancies : Use orthogonal purity assays (HPLC ≥99%, elemental analysis, TLC).

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structural Confirmation : Re-analyze disputed samples via XRD or 2D NMR (COSY, HSQC) to rule out isomerism or degradation.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in solubility studies) .

Q. How can the stability of this compound under physiological conditions be evaluated for drug development?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hrs.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes using UV-Vis spectroscopy.

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.